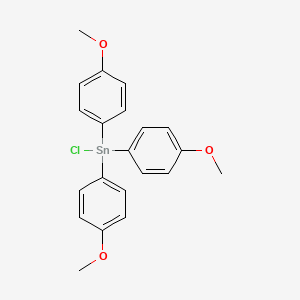
Chlorotris(4-methoxyphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorotris(4-methoxyphenyl)stannane is an organotin compound with the chemical formula C21H21ClO3Sn It is a derivative of stannane, where the tin atom is bonded to three 4-methoxyphenyl groups and one chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorotris(4-methoxyphenyl)stannane can be synthesized through the reaction of tributyltin chloride with 4-methoxyphenyl magnesium bromide in tetrahydrofuran (THF) under reflux conditions. The reaction proceeds as follows:
- Preparation of 4-methoxyphenyl magnesium bromide by reacting 4-bromoanisole with magnesium turnings in THF.
- Addition of tributyltin chloride to the reaction mixture, followed by refluxing for several hours.
- The product is then purified by column chromatography to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Chlorotris(4-methoxyphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under anhydrous conditions.
Major Products Formed
Oxidation: Stannic derivatives with higher oxidation states.
Reduction: Tin compounds with lower oxidation states.
Substitution: Various organotin compounds depending on the nucleophile used.
Scientific Research Applications
Chlorotris(4-methoxyphenyl)stannane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound serves as a catalyst in various organic reactions, including cross-coupling reactions.
Materials Science: It is explored for its potential in the development of new materials with unique properties.
Biological Studies: Research is ongoing to investigate its potential biological activities, including antibacterial properties.
Mechanism of Action
The mechanism of action of chlorotris(4-methoxyphenyl)stannane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Chlorotris(4-chlorophenyl)stannane
- Chlorotris(4-bromophenyl)stannane
- Chlorotris(4-ethoxyphenyl)stannane
Uniqueness
Chlorotris(4-methoxyphenyl)stannane is unique due to the presence of methoxy groups on the phenyl rings, which can influence its reactivity and stability. The methoxy groups can participate in electronic interactions, potentially enhancing the compound’s catalytic properties and making it distinct from other similar organotin compounds .
Properties
CAS No. |
84761-55-7 |
|---|---|
Molecular Formula |
C21H21ClO3Sn |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
chloro-tris(4-methoxyphenyl)stannane |
InChI |
InChI=1S/3C7H7O.ClH.Sn/c3*1-8-7-5-3-2-4-6-7;;/h3*3-6H,1H3;1H;/q;;;;+1/p-1 |
InChI Key |
GDBKTKFGYGVBHP-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















